Daphnetin
Overview
Description
Mechanism of Action
Target of Action
Daphnetin (DAP), a coumarin derivative extracted from Daphne species, is a biologically active phytochemical with various bioactivities . It has been found to target multiple cellular components and pathways, including the NF-κB pathways , NOD-like receptor protein 3 (NLRP3) inflammasome , and various inflammatory factors . It also targets microglial responses and glycerophospholipid metabolism in the spinal cord .
Mode of Action
This compound exerts its bioactivity by modulating the NF-κB pathways, which are involved in anti-inflammation and anti-cancer effects . It also inhibits the development of adjuvant arthritis by inhibiting the production of pro-inflammatory cytokines . Furthermore, it has been found to cause increased translocation of phosphatidylserine (PS), DNA damage, and increased expression of RecA protein .
Biochemical Pathways
This compound is reported to enhance Heat shock protein (HSP)-70 by downregulating the expression of NF-ĸβ and mitogen-activated protein kinase (MAPK) at the molecular level . This causes the enzymes to regulate neuronal apoptosis by increasing or decreasing the phosphorylation of pro-apoptotic proteins (Bax/Bad) and an anti-apoptotic protein (Bcl-2) . It also inactivates Akt/NF-κB (an anti-apoptotic pathway), JNK, MAPK, and ERK pathways that are responsible for causing cancer .
Pharmacokinetics
It has been noted that the metabolites of this compound have poor stability and low oral bioavailability
Result of Action
This compound has been found to have a promising pharmacological and safety profile . It has demonstrated various pharmacological activities, including anti-inflammation, anti-cancer, anti-autoimmune diseases, antibacterial, organ protection, and neuroprotection properties . It has also been found to significantly decrease H. pylori adhesion to GES-1 cell line .
Action Environment
The action environment of this compound is largely dependent on the specific disease or condition being treated. For example, in the case of H. pylori infections, this compound has been found to be effective against multidrug resistant (MDR) H. pylori clinical isolates . .
Biochemical Analysis
Biochemical Properties
Daphnetin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It can be rapidly and stereoselectively metabolized to an active 8-O-methylated metabolite, namely this compound 8-methyl ether (this compound-Me) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It strongly binds with P53 and RRM2 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound and this compound-Me peaked almost at the same time . A 2.1-fold higher area under the concentration–time curve (AUC) for this compound-Me were observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . After a single dose of 20 mg kg −1 in rats, a pharmacokinetic study of this compound was successfully applied .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and affects its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daphnetin can be synthesized through various synthetic routes. One common method involves the hydroxylation of coumarin at the 7 and 8 positions. This can be achieved using reagents such as hydrogen peroxide and acetic acid under controlled conditions . Another method involves the use of catechol and malic acid as starting materials, which undergo a series of reactions including cyclization and oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Daphne species plants. The extraction process includes drying and grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Daphnetin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-8-methyl ether.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at the 3 or 4 positions of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: This compound-8-methyl ether.
Reduction: Dihydro-daphnetin derivatives.
Substitution: Substituted this compound derivatives with enhanced antioxidant properties.
Scientific Research Applications
Daphnetin has a wide range of scientific research applications:
Comparison with Similar Compounds
Daphnetin is compared with other coumarin derivatives such as:
Esculetin: Similar to this compound, esculetin has antioxidant and anti-inflammatory properties but differs in its hydroxylation pattern.
Scopoletin: Another coumarin derivative with neuroprotective and hepatoprotective effects, but it lacks the dual hydroxyl groups present in this compound.
Umbelliferone: Known for its anti-inflammatory and antimicrobial activities, umbelliferone has a simpler structure compared to this compound.
This compound stands out due to its dual hydroxyl groups at the 7 and 8 positions, which contribute to its potent antioxidant and anti-inflammatory activities .
Properties
IUPAC Name |
7,8-dihydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEFPOUAMCWAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197560 | |
Record name | Daphnetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-35-1 | |
Record name | Daphnetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daphnetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daphnetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dihydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPHNETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84571RD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that Ribonucleotide Reductase (RNR) is a key molecular target of Daphnetin and its derivatives in exhibiting antimalarial effects. [, ] this compound significantly reduces RNR activity in Plasmodium falciparum in vitro. [] This finding highlights the potential of this compound derivatives as a new direction for developing effective antimalarial compounds. []
A: Studies demonstrate that this compound inhibits Thromboxane A2 (TxA2) generation in platelets, primarily by regulating cytosolic phospholipase A2 (cPLA2) phosphorylation. [] This inhibition disrupts the positive feedback loop of TxA2, leading to a reduction in platelet aggregation and secretion. []
A: this compound has been found to ameliorate intestinal inflammation in ulcerative colitis by suppressing the JAK2/STAT3 signaling pathway. This suppression is dependent on the regulation of REG3A. [] Overexpression of REG3A diminishes the protective effects of this compound, while inhibiting JAK2/STAT3 signaling synergizes with this compound's actions in LPS-stimulated Caco-2 cells. []
ANone: this compound (7,8-dihydroxycoumarin) has the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol.
A: Studies on this compound derivatives, specifically DA78 and DA79, indicate that modifications to the hydroxyl group at C7, C8, and adjacent sites significantly influence their antimalarial activity. [] While DA78 and DA79 show comparable activity to this compound, other modifications resulted in reduced or abolished effects. [] Notably, DA79 exhibits greater potency than this compound and DA78 in inhibiting Plasmodium falciparum RNR. []
A: Research shows that 7-methyl substitution in this compound (creating this compound-7-methylether, 7M-DNP) alters its glucuronidation profile. [] While this compound's 8-O-glucuronidation is primarily catalyzed by UGT1A6 and UGT1A9, 7M-DNP is metabolized by a broader range of UGT isoforms, including UGT1A1, -1A3, -1A7, -1A8, and -1A9. [] Despite these metabolic differences, 7M-DNP retains comparable anti-inflammatory activity to this compound. []
A: Studies using a Caco-2 monolayer model suggest that this compound is absorbed through passive diffusion across the intestinal epithelium. [] This process is not significantly influenced by pH or P-glycoprotein efflux. [] In vivo studies in rats confirm these findings, indicating good absorption throughout the intestinal tract. []
A: this compound exhibits potent schizontocidal activity against Plasmodium falciparum in vitro, comparable to Chloroquine. [] In vivo studies using Plasmodium berghei-infected mice demonstrate that this compound, administered orally or intraperitoneally, shows significant antimalarial efficacy, comparable to Chloroquine. [] Additionally, combining this compound with Primaquine enhances its effectiveness against the exo-erythrocytic stage of Plasmodium yoelii. [, ]
A: this compound shows chemoprotective effects against diethylnitrosamine (DEN)-induced HCC in rats. [] It attenuates liver injury by reducing biochemical markers like ALP, ALT, AST, total bilirubin, and total protein. [] this compound also enhances antioxidant defenses, reduces oxidative stress markers, and suppresses inflammatory reactions, contributing to its chemoprotective properties. []
A: One study in mice reported that administering high doses of this compound (50 mg/kg) could lead to a decrease in hemoglobin concentration, suggesting potential anemia risk. []
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and its metabolites in various biological matrices. [, ]
A: Studies using a rat intestinal perfusion model and Caco-2 monolayer model suggest that this compound is not a substrate for P-gp efflux transporter. [, ] Verapamil, a P-gp inhibitor, did not significantly affect this compound absorption in these models. [, ]
A: this compound has been utilized in traditional Chinese medicine for its various pharmacological properties. [, ] Since the 1980s, it has been developed as an oral medication in China for treating coagulation disorders and rheumatoid arthritis. [, ]
A: this compound research integrates knowledge and techniques from various fields, including pharmacology, medicinal chemistry, biochemistry, immunology, and molecular biology. This interdisciplinary approach is crucial for understanding its diverse biological activities, mechanisms of action, and therapeutic potential. For instance, investigating its effects on ulcerative colitis requires expertise in gastroenterology and immunology [], while exploring its antimalarial properties involves parasitology and drug discovery [, ].
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